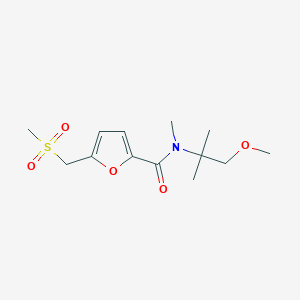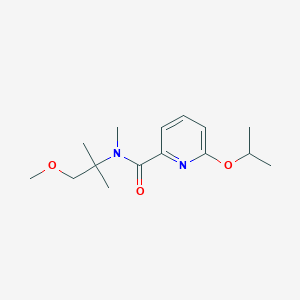![molecular formula C17H23N3O2 B6965034 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6965034.png)
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated oxadiazole intermediate with a phenol derivative.
Attachment of the piperidine moiety: The final step includes the alkylation of the phenoxy group with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- 5-Ethyl-3-[[2-(4-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- 5-Ethyl-3-[[2-(3-ethylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-17-18-16(19-22-17)12-21-15-9-5-4-8-14(15)20-10-6-7-13(2)11-20/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBRIMANPMTJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)COC2=CC=CC=C2N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone](/img/structure/B6964956.png)


![1-[2-(2-Chloro-4-methoxyphenyl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964968.png)
![6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964992.png)

![3-ethyl-N-[2-(hydroxymethyl)-3-methylbutyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6964998.png)

![2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine](/img/structure/B6965014.png)
![N-[2-(hydroxymethyl)-3-methylbutyl]furan-3-carboxamide](/img/structure/B6965021.png)
![N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide](/img/structure/B6965028.png)
![[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]urea](/img/structure/B6965048.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2-methoxy-6-methylpyridin-3-yl)methanone](/img/structure/B6965053.png)
![4-Methyl-3-[3-oxo-3-[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one](/img/structure/B6965055.png)
